molecular formula C9H12N2O4 B1478966 2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid CAS No. 2098001-26-2

2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid

Cat. No.: B1478966
CAS No.: 2098001-26-2
M. Wt: 212.2 g/mol
InChI Key: HGQHLTSSXDRVCQ-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

The effects of 2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . Additionally, this compound can induce changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s incorporation into cellular metabolism and its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . These localizations are essential for the compound’s role in biochemical reactions and its overall impact on cellular processes.

Properties

IUPAC Name

2-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-7(13)4-11-2-1-5-6(3-11)9(15)10-8(5)14/h5-6H,1-4H2,(H,12,13)(H,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQHLTSSXDRVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid
Reactant of Route 2
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid
Reactant of Route 3
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid
Reactant of Route 4
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid
Reactant of Route 6
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.